n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is an organic compound that features a pyridine ring attached to an amine group through a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine typically involves the reaction of pyridine derivatives with butylamine under controlled conditions. One common method involves the use of a bromoketone and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired amine compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with a palladium catalyst.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells . The compound binds to sterol 14-alpha demethylase (CYP51), disrupting the formation of ergosterol, which is essential for fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential antimicrobial activity make it a valuable compound for various applications.
Properties
CAS No. |
6312-32-9 |
---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
N-butyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C15H26N2/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
InChI Key |
FFRAESSYYAXPQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.